molecular formula C27H23ClN2O4S B295628 (2Z)-2-[3-chloro-5-methoxy-4-(2-methyl-3-phenoxypropoxy)benzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one

(2Z)-2-[3-chloro-5-methoxy-4-(2-methyl-3-phenoxypropoxy)benzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one

Katalognummer: B295628
Molekulargewicht: 507 g/mol
InChI-Schlüssel: CBCXPTOLVISCFA-OYKKKHCWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2Z)-2-[3-chloro-5-methoxy-4-(2-methyl-3-phenoxypropoxy)benzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one, commonly known as CTB, is a potent and selective inhibitor of the enzyme protein kinase CK2. CK2 is a ubiquitous serine/threonine kinase that plays a crucial role in many cellular processes, including cell proliferation, differentiation, and apoptosis. CTB has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and viral infections.

Wirkmechanismus

CTB exerts its effects by selectively inhibiting the activity of CK2. CK2 is a serine/threonine kinase that phosphorylates a wide range of substrates, including transcription factors, signaling proteins, and cytoskeletal proteins. CK2 has been shown to play a critical role in many cellular processes, including cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
CTB has been found to have a wide range of biochemical and physiological effects. In cancer cells, CTB has been shown to induce cell cycle arrest and apoptosis, inhibit angiogenesis, and sensitize cells to chemotherapy and radiation therapy. In neurodegenerative disorders, CTB has been found to have neuroprotective effects, including reducing oxidative stress and inflammation, and promoting neuronal survival and function. In viral infections, CTB has been found to inhibit viral replication and reduce virus-induced inflammation.

Vorteile Und Einschränkungen Für Laborexperimente

CTB has several advantages for lab experiments, including its high potency and selectivity for CK2, its ability to inhibit CK2 activity in vitro and in vivo, and its potential therapeutic applications in various diseases. However, there are also some limitations to using CTB in lab experiments, including its relatively high cost, its potential toxicity at high concentrations, and the need for further studies to determine its pharmacokinetics and pharmacodynamics.

Zukünftige Richtungen

There are several future directions for research on CTB. One area of focus is the development of more potent and selective CK2 inhibitors, which could have broader therapeutic applications and fewer side effects than CTB. Another area of focus is the development of CTB derivatives with improved pharmacokinetic and pharmacodynamic properties, which could enhance its therapeutic efficacy and reduce its toxicity. Additionally, further studies are needed to determine the optimal dosing and administration of CTB for different diseases and patient populations, and to investigate its potential combination with other therapies for synergistic effects.

Synthesemethoden

The synthesis of CTB involves a series of chemical reactions, starting with the condensation of 3-chloro-5-methoxy-4-(2-methyl-3-phenoxypropoxy)benzaldehyde and 2-aminothiazole to form the intermediate compound 2-(3-chloro-5-methoxy-4-(2-methyl-3-phenoxypropoxy)phenylamino)thiazole. The intermediate is then reacted with 2-formylbenzoic acid to produce the final product, CTB.

Wissenschaftliche Forschungsanwendungen

CTB has been extensively studied for its potential therapeutic applications in various diseases. One of the major areas of research is cancer, where CK2 has been shown to play a critical role in tumor growth and survival. CTB has been found to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. It has also been shown to sensitize cancer cells to chemotherapy and radiation therapy.
In addition to cancer, CTB has also been studied for its potential therapeutic applications in neurodegenerative disorders, such as Alzheimer's and Parkinson's disease. CK2 has been implicated in the pathogenesis of these diseases, and CTB has been found to have neuroprotective effects in animal models.
CTB has also been studied for its antiviral properties. CK2 has been shown to play a critical role in the replication of many viruses, including HIV, hepatitis C, and influenza. CTB has been found to inhibit the replication of these viruses in vitro.

Eigenschaften

Molekularformel

C27H23ClN2O4S

Molekulargewicht

507 g/mol

IUPAC-Name

(2Z)-2-[[3-chloro-5-methoxy-4-(2-methyl-3-phenoxypropoxy)phenyl]methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one

InChI

InChI=1S/C27H23ClN2O4S/c1-17(15-33-19-8-4-3-5-9-19)16-34-25-20(28)12-18(13-23(25)32-2)14-24-26(31)30-22-11-7-6-10-21(22)29-27(30)35-24/h3-14,17H,15-16H2,1-2H3/b24-14-

InChI-Schlüssel

CBCXPTOLVISCFA-OYKKKHCWSA-N

Isomerische SMILES

CC(COC1=CC=CC=C1)COC2=C(C=C(C=C2Cl)/C=C\3/C(=O)N4C5=CC=CC=C5N=C4S3)OC

SMILES

CC(COC1=CC=CC=C1)COC2=C(C=C(C=C2Cl)C=C3C(=O)N4C5=CC=CC=C5N=C4S3)OC

Kanonische SMILES

CC(COC1=CC=CC=C1)COC2=C(C=C(C=C2Cl)C=C3C(=O)N4C5=CC=CC=C5N=C4S3)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.